molecular formula C28H27ClN2O4S B11647745 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11647745
M. Wt: 523.0 g/mol
InChI Key: YDSJCXLWPBFVRC-UHFFFAOYSA-N
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Description

2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzothieno[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the allyl and methoxy groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the phenoxy and ethoxy groups: This step involves etherification reactions, where phenol derivatives are reacted with ethylene oxide or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to an alcohol.

    Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile and may be catalyzed by bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural motifs may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in specialized coatings or polymers.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups enable it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Eugenol: 2-Methoxy-4-(2-propenyl)phenol, which shares the allyl and methoxy groups.

    Aceteugenol: Phenol, 2-methoxy-4-(2-propenyl)-, acetate, which is an acetylated derivative of eugenol.

    Phenylboronic Esters: Compounds like 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which share the phenoxy and methoxy groups.

Uniqueness

The uniqueness of 2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27ClN2O4S

Molecular Weight

523.0 g/mol

IUPAC Name

2-[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H27ClN2O4S/c1-3-6-17-9-11-22(23(15-17)33-2)35-14-13-34-21-12-10-18(29)16-20(21)26-30-27(32)25-19-7-4-5-8-24(19)36-28(25)31-26/h3,9-12,15-16H,1,4-8,13-14H2,2H3,(H,30,31,32)

InChI Key

YDSJCXLWPBFVRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3

Origin of Product

United States

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